molecular formula C12H20ClNO2 B1477140 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2092232-02-3

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Cat. No.: B1477140
CAS No.: 2092232-02-3
M. Wt: 245.74 g/mol
InChI Key: QKQMQROTNGRGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a spirocyclic compound featuring a chloro-substituted propanone moiety attached to a 1-oxa-9-azaspiro[5.5]undecane core.

Properties

IUPAC Name

2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-10(13)11(15)14-7-5-12(6-8-14)4-2-3-9-16-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQMQROTNGRGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CCCCO2)CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in treating tuberculosis. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
IUPAC Name 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Molecular Formula C13H22ClNO2
Molecular Weight 259.77 g/mol
CAS Number 2092232-02-3

The primary mechanism of action for 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one involves the inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. By disrupting the transport of vital molecules across the bacterial membrane, this compound can lead to bacterial cell death, making it a promising candidate for antituberculosis drug development .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . The compound's unique spirocyclic structure contributes to its efficacy as an inhibitor of MmpL3, highlighting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structural characteristics of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one are critical to its biological activity. Variations in substituents on the spirocyclic scaffold can influence the compound's potency and selectivity against target proteins . Comparative studies with similar compounds, such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane, reveal that modifications can enhance or reduce biological activity .

Study 1: Efficacy Against Tuberculosis

In a study published in a peer-reviewed journal, 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one was tested against various strains of Mycobacterium tuberculosis. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments, suggesting superior efficacy .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular interactions between the compound and the MmpL3 protein. Using X-ray crystallography and molecular docking simulations, researchers confirmed that 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one binds effectively to the active site of MmpL3, inhibiting its function .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural variations, molecular properties, and safety data for compounds closely related to the target molecule:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Purity Key Hazards
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (Target) Chlorine at C2 of propanone chain Likely C₁₁H₁₇ClNO₂ ~229.7 (estimated) N/A Inferred: Potential flammability (analogous to H226)
3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one Chlorine at C3 of propanone chain C₁₂H₂₀ClNO₃ 261.74 ≥95% H226 (flammable liquid), P210 (avoid heat/sparks)
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one Butanone chain (C4) instead of propanone (C3) C₁₃H₂₂ClNO₂ 259.77 ≥95% Discontinued; hazards unspecified but likely similar to analogs
3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one Hydroxyl group on spiro ring + chlorine at C3 of propanone C₁₂H₂₀ClNO₃ 261.74 ≥95% No explicit hazards listed; storage requires ventilation and cool conditions
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one Methanesulfonylphenyl substituent + additional oxygen in spiro C₁₈H₂₅NO₅S 391.46 N/A Not specified; likely distinct reactivity due to sulfonyl group

Preparation Methods

Synthetic Route and Key Intermediates

The synthesis generally proceeds via the following key stages:

A representative synthetic sequence is outlined below, integrating literature procedures and experimental data.

Preparation of the Oxaspiropiperidine Core

The starting intermediate, tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (Intermediate I), is prepared following established literature protocols. This intermediate serves as the scaffold for further transformations.

  • The hydroxyl group at the 4-position is a key functional handle for subsequent substitution reactions.
  • Protection of the nitrogen with a Boc group stabilizes the core during reactions.

Boc Deprotection and Amide Coupling

After alkylation, the Boc protecting group is removed under acidic conditions:

  • Treatment with 4 M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25 °C for 1–4 h.
  • The deprotected amine is then available for further functionalization or purification.

Amide coupling can be performed if required, using coupling reagents such as HATU and DIPEA in DMF at 0 °C to room temperature, followed by purification.

Oxidation and Reductive Amination Steps (Alternative Routes)

Some synthetic routes include oxidation of the hydroxyl group to a ketone intermediate using pyridinium dichromate (PDC) in DCM at room temperature, followed by reductive amination with amines such as 2-aminopyridine using titanium isopropoxide and sodium borohydride.

Purification Techniques

  • Crude products are typically purified by flash chromatography (combiflash) using solvent systems such as 30% ethyl acetate in hexane.
  • Preparative high-performance liquid chromatography (HPLC) is used when higher purity is required.
  • Extraction protocols involve washing with brine, drying over sodium sulfate, and concentration under reduced pressure.

Representative Data Table Summarizing Key Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Characterization Data (MS m/z)
Hydroxyl intermediate (I) Literature procedure tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
O-Alkylation KOtBu, DMF, 50 °C; then 2-chloropropanone halide, 85 °C, 4 h Alkylated intermediate (IIa/IIb) 40–60 MS (ESI) m/z ~363 [M+H]+
Boc Deprotection 4 M HCl in dioxane or TFA/DCM, 0–25 °C, 1–4 h Deprotected amine intermediate
Oxidation PDC, DCM, 25 °C, 16 h Ketone intermediate (III) 66 MS (ESI) m/z 270.2 [M+H]+
Reductive amination 2-Aminopyridine, Ti(OiPr)4, THF, 60 °C; NaBH4, rt Aminated intermediate (IV) 60 MS (ESI) m/z 362.2 [M+H]+

Notes on Reaction Conditions and Optimization

  • All reactions are typically performed under an inert nitrogen atmosphere to avoid moisture and oxygen-sensitive side reactions.
  • Anhydrous solvents such as DMF, DCM, and THF are used to maintain reaction efficiency.
  • Reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS).
  • Purification methods are adapted based on scale and purity requirements.

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, and how can reaction yields be maximized?

Synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, analogous spiro compounds have been synthesized via nucleophilic substitution or coupling reactions under inert conditions. Key steps include:

  • Precursor activation : Use of tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]carbamate) to stabilize reactive sites .
  • Chlorination : Introduction of the chloro group via reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C) to minimize side reactions .
  • Yield optimization : Monitor reaction progress with TLC or LC-MS. Purify intermediates via column chromatography (e.g., MeOH/MeCN gradients) to reduce impurities before final coupling .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical methods :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (≥95%) .
    • NMR : Confirm spirocyclic structure via characteristic signals (e.g., ¹H NMR: δ 3.5–4.5 ppm for ether and amine protons; ¹³C NMR: δ 60–80 ppm for oxygenated carbons) .
    • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₇ClNO₂: calculated 242.09, observed 242.1) .

Q. What storage conditions are recommended to ensure compound stability?

  • Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

Advanced Research Questions

Q. How do structural modifications of the spirocyclic core influence biological activity?

Studies on related 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones reveal that:

  • Substituent size : Small alkyl groups (e.g., methyl, ethyl) at the 9-position enhance receptor binding (e.g., α₁-adrenoceptor antagonism for antihypertensive activity), while bulky aryl groups reduce potency .
  • Ring rigidity : The spirocyclic framework enforces conformational restraint, improving target selectivity. Ring-opened analogs show markedly lower activity .
  • Electron-withdrawing groups : Chloro or fluoro substituents (as in the target compound) enhance metabolic stability and bioavailability .

Q. What methodologies are effective for resolving diastereomers or enantiomers during synthesis?

  • Preparative HPLC : Use chiral columns (e.g., Chiralpak IA/IB) with isocratic elution (hexane:isopropanol 90:10) to separate diastereomers. For enantiomers, chiral auxiliaries (e.g., Evans’ oxazolidinones) can be employed .
  • Crystallography : X-ray diffraction (using SHELXL for refinement) confirms absolute configuration. For example, (3S*,6s*,9R*) configurations were resolved for a related spirocyclic amine .

Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets like METTL3 or α₁-adrenoceptors. Focus on hydrogen bonding with the spirocyclic oxygen and hydrophobic interactions with the chloroacetone moiety .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns trajectories in GROMACS) to prioritize derivatives with low RMSD values .

Q. What strategies address contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell line selection (e.g., SHR rats vs. normotensive models for antihypertensive studies) and dosing regimens .
  • Metabolic profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in vitro vs. in vivo results .

Methodological Resources

  • SHELX software : For crystallographic refinement and structure validation .
  • Buchwald-Hartwig coupling : For synthesizing complex spirocyclic derivatives (e.g., METTL3 inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.